3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide

PROTAC Cereblon Ligand Off-Target Selectivity

PROTAC developers face off-target degradation of zinc-finger proteins with pomalidomide-based CRBN ligands. This C5-amino thalidomide conjugate, featuring a rigid azetidine-cyclohexanol linker, addresses this challenge. • Reduced ZF protein (ZFP91, IKZF3) degradation vs. pomalidomide warheads • Rigid non-cleavable linker enables systematic SAR of ternary complex geometry • Primary amine terminus for facile conjugation to kinase inhibitors or BET inhibitors • Orally bioavailable PROTACs demonstrated in vivo Supplied with full analytical characterization. For R&D use only.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 191732-76-0
Cat. No. B1277377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide
CAS191732-76-0
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)
InChIKeyIICWMVJMJVXCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide Overview


3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide (CAS 191732-76-0) is a specialized E3 ubiquitin ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) development . The compound integrates a cereblon (CRBN)-binding ligand (5-aminothalidomide) with a rigid azetidine-cyclohexanol linker . This architecture enables the recruitment of the CRL4^CRBN E3 ligase complex to target proteins of interest, facilitating their ubiquitination and subsequent degradation via the proteasome . The C5-amino substitution on the phthalimide ring distinguishes it from classical C4-modified CRBN ligands like pomalidomide, offering a distinct exit vector for linker attachment [1].

Risks of Substituting 3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide


In PROTAC design, the choice of E3 ligase ligand and linker profoundly impacts ternary complex formation, degradation efficiency, and off-target profiles. Generic substitution of 3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide with alternative CRBN ligands or linker conjugates is not without risk. While pomalidomide-based conjugates are widely used, they are associated with substantial off-target degradation of zinc-finger (ZF) proteins such as ZFP91 and IKZF3 [1]. In contrast, modifications at the C5 position of the phthalimide ring, as featured in this conjugate, have been shown to reduce such off-target degradation while maintaining target engagement [2]. Furthermore, linker geometry and flexibility are critical; the rigid azetidine-cyclohexanol spacer in this conjugate offers a defined spatial orientation that can be advantageous for specific target-ligase pairs compared to flexible PEG-based linkers, which may permit non-productive ternary complex geometries [3].

3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide Comparative Evidence


Reduced Off-Target Degradation via C5 Substitution

3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide incorporates a C5-amino thalidomide warhead. In a systematic proteomics study comparing pomalidomide (C4-amino) and 5-aminothalidomide (C5-amino) analogs, the C5-modified scaffold exhibited significantly reduced degradation of off-target zinc-finger proteins ZFP91 and IKZF3. [1]

PROTAC Cereblon Ligand Off-Target Selectivity

Potent ALK+ Antiproliferative Activity

PROTACs synthesized using 3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide, such as the ALK degrader PROTAC ALK degrader-3 (HY-168551), demonstrate potent cellular activity. This degrader exhibits an IC50 of 119.33 nM in Karpas 299 ALK-positive anaplastic large cell lymphoma cells. In contrast, alternative ALK PROTACs based on different linkers or warheads show widely varying potencies; for example, the ceritinib-based PROTAC 4B exhibits an IC50 of 3.11 nM, while other ALK degraders range from 0.6 nM to >1 μM [1].

ALK Degrader Anticancer PROTAC

Rigid Linker Defined Ternary Complex Geometry

The azetidine-cyclohexanol linker in this conjugate is a rigid, non-cleavable spacer. In PROTAC design, linker rigidity can influence ternary complex geometry and degradation efficiency. Studies comparing flexible PEG linkers (e.g., PEG2, PEG4) to rigid alkyl/cyclic linkers have shown that linker type significantly impacts degradation potency. [1] While direct head-to-head data for this specific conjugate vs. PEG analogs are not publicly available, class-level inference suggests that rigid linkers often reduce entropy penalties during ternary complex formation, potentially enhancing cooperative binding and degradation efficiency for certain target-ligase pairs [2].

PROTAC Linker Ternary Complex CRBN

Oral Bioavailability via C5-Aminothalidomide

PROTACs derived from 5-aminothalidomide conjugates have demonstrated oral bioavailability in preclinical models. For instance, PROTAC ALK degrader-3, synthesized using this conjugate, is orally active and shows sustained degradation of ALK fusion protein in vivo . This contrasts with many pomalidomide-based PROTACs that suffer from poor oral absorption due to high molecular weight and polarity [1]. In a comparative study, phenyl glutarimide (PG)-based PROTACs showed improved in vitro activity over thalidomide analogs but similarly poor in vivo pharmacokinetics; optimization efforts identified orally bioavailable candidates with F = 14.22% [2].

Oral Bioavailability PROTAC CRBN Ligand

3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide Application Scenarios


Reduced Off-Target ALK PROTACs

This conjugate is ideally suited for synthesizing ALK PROTACs that minimize degradation of zinc-finger proteins. The C5-amino substitution has been shown to reduce off-target ZF protein degradation compared to pomalidomide-based warheads [1]. Researchers developing ALK degraders for anaplastic large cell lymphoma or non-small cell lung cancer can leverage this conjugate to improve the selectivity profile of their molecules, potentially reducing toxicity and enhancing therapeutic indices.

Rigid Linker Ternary Complex Optimization

The azetidine-cyclohexanol linker provides a constrained, non-cleavable spacer that can be used to systematically probe the impact of linker rigidity on PROTAC-induced ternary complex formation [2]. This conjugate is a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how linker flexibility influences cooperative binding and degradation efficiency, particularly for challenging target-ligase pairs where spatial constraints are critical.

Oral Bioavailable Degrader Development

Given that PROTACs synthesized with this conjugate have demonstrated oral activity in vivo, it is a strategic starting point for medicinal chemists aiming to develop orally bioavailable degraders . The favorable physicochemical properties associated with the C5-aminothalidomide scaffold and the rigid linker may help overcome the poor oral absorption often observed with PEG-linked CRBN PROTACs [3].

Custom Bifunctional Degrader Synthesis

The primary amine on the linker terminus allows for straightforward conjugation to a variety of target-protein ligands (e.g., kinase inhibitors, BET bromodomain inhibitors) . This makes the conjugate a versatile building block for generating diverse PROTAC libraries targeting previously undruggable proteins, including transcription factors and scaffolding proteins.

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